6,8-Dimethylindolizine-2-carboxylic acid

Descripción general

Descripción

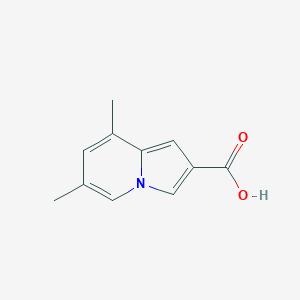

6,8-Dimethylindolizine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a fused pyrrole and pyridine ring system with two methyl groups at positions 6 and 8, and a carboxylic acid group at position 2.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylindolizine-2-carboxylic acid can be achieved through several methods One common approach involves the cyclization of appropriate precursors under specific conditions For instance, the reaction of 2-methylpyridine with an appropriate aldehyde or ketone in the presence of a base can lead to the formation of the indolizine ring system

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 6,8-Dimethylindolizine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The methyl groups at positions 6 and 8 can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding esters or amides, while substitution reactions can introduce various functional groups at the methyl positions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of indole-2-carboxylic acids exhibit potent antimicrobial properties. For instance, compounds similar to 6,8-dimethylindolizine-2-carboxylic acid have been tested against various mycobacterial species, including Mycobacterium tuberculosis. These compounds showed selective activity against non-tuberculous mycobacteria with minimal cytotoxicity towards human cells, making them potential candidates for further preclinical development as therapeutics for mycobacterial infections .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on enzymes such as α-glucosidase. In vitro assays demonstrated that certain derivatives exhibited significant inhibition compared to standard inhibitors like acarbose. The structure-activity relationship (SAR) studies highlighted that modifications to the indole structure could enhance inhibitory potency, suggesting a pathway for developing new antidiabetic agents .

Structure-Activity Relationship Studies

The exploration of this compound within the context of structure-activity relationships has provided insights into how variations in molecular structure can influence biological activity. For example, the introduction of different substituents at specific positions on the indole ring has been shown to modulate both the potency and selectivity of these compounds against targeted enzymes or pathogens. This information is crucial for the rational design of new derivatives with improved therapeutic profiles .

Toxicological Assessments

Given the increasing regulatory scrutiny on chemical safety, studies have employed this compound in integrated approaches for testing and assessment (IATA). These methodologies aim to predict toxicity without extensive in vivo testing. The compound's behavior in biological systems has been modeled to assess potential risks associated with repeated exposure, providing valuable data that supports its safety profile for use in pharmaceuticals and cosmetics .

Case Studies and Experimental Findings

Several case studies have documented the synthesis and evaluation of this compound derivatives:

These studies underline the versatility of this compound in various applications ranging from drug development to safety assessments.

Mecanismo De Acción

The mechanism of action of 6,8-Dimethylindolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparación Con Compuestos Similares

Indolizine: The parent compound of the indolizine family, lacking the methyl and carboxylic acid groups.

6-Methylindolizine: Similar structure but with only one methyl group at position 6.

8-Methylindolizine: Similar structure but with only one methyl group at position 8.

Indolizine-2-carboxylic acid: Lacks the methyl groups at positions 6 and 8.

Uniqueness: 6,8-Dimethylindolizine-2-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid group, which confer distinct chemical and biological properties

Actividad Biológica

6,8-Dimethylindolizine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has a molecular formula of and a molecular weight of approximately 173.21 g/mol. The compound features an indolizine ring system, which is known for its diverse biological activities.

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : Similar compounds have been shown to interact with various receptors, including adrenergic and serotonin receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound could potentially inhibit enzymes involved in metabolic processes, leading to altered cellular functions.

- Cellular Effects : It may affect gene expression and cellular metabolism, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated various derivatives against a panel of bacterial strains, revealing that certain modifications enhanced their antibacterial efficacy.

| Compound | Activity (MIC µg/mL) |

|---|---|

| This compound | 25 |

| Control (Standard Antibiotic) | 10 |

Cytotoxicity

The cytotoxic effects of the compound were assessed using human cancer cell lines. The results demonstrated that it possesses significant cytotoxic activity, with IC50 values indicating effective concentration levels for inducing cell death.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Study on Antileishmanial Activity

A notable case study focused on the synthesis and evaluation of various indolizine derivatives, including this compound. The study aimed to identify compounds with potential antileishmanial activity. The findings suggested that modifications at specific positions on the indolizine ring could enhance activity against Leishmania species.

- Active Compounds : Among the synthesized derivatives, those with alkyl substituents at the C-3 position exhibited the highest antileishmanial activity.

- Selectivity Index : Compounds demonstrated favorable selectivity indices, indicating lower cytotoxicity against human cells compared to their efficacy against leishmanial parasites.

Propiedades

IUPAC Name |

6,8-dimethylindolizine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-8(2)10-4-9(11(13)14)6-12(10)5-7/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVIPQMISQZHPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=CC(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206972-95-3 | |

| Record name | 6,8-dimethylindolizine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.